Methylcyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

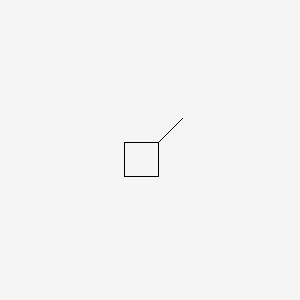

Structure

3D Structure

Properties

IUPAC Name |

methylcyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJAEZRIGNCQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073916 | |

| Record name | Cyclobutane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Boiling point = 36.3 deg C; [ChemIDplus] | |

| Record name | 1-Methylcyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13368 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-61-8 | |

| Record name | Cyclobutane, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Isomers of Methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclobutane, a saturated hydrocarbon with the chemical formula C₅H₁₀, serves as a fundamental model for understanding the intricate interplay of ring strain, conformational dynamics, and substituent effects in cyclic systems.[1] Its deceptively simple structure, a four-membered carbocyclic ring with a single methyl substituent, belies a complex conformational landscape and a rich isomeric diversity that are of significant interest in various fields, including organic synthesis, materials science, and computational chemistry. This technical guide provides a comprehensive overview of the structural properties of this compound and its isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of its chemical relationships.

Structural Properties of this compound

The structure of this compound is characterized by a non-planar cyclobutane (B1203170) ring, a consequence of the molecule's tendency to alleviate torsional strain.[2] This puckering of the four-membered ring leads to distinct conformational isomers.

Molecular Geometry

Ab initio calculations on cyclobutane have shown that the puckering is a result of a double-minimum potential energy surface, with the planar conformation representing a barrier to inversion.[5] The introduction of a methyl group in this compound breaks the symmetry of the parent ring, leading to two distinct puckered conformations: one with the methyl group in a pseudo-axial position and another with it in a pseudo-equatorial position. The equatorial conformer is generally considered to be the more stable of the two due to reduced steric hindrance.

Conformational Analysis

The conformational dynamics of this compound involve the interconversion between the axial and equatorial forms through a ring-puckering motion. This process can be described by a potential energy surface, which maps the energy of the molecule as a function of its geometry. The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle.[3]

The energy difference between the axial and equatorial conformers of monosubstituted cyclobutanes has been investigated using NMR spectroscopy. For some monosubstituted cyclobutanes, the energy difference (ΔG(ax-eq)) can be on the order of 0.2 to 1.1 kcal/mol, with the equatorial conformer being more stable.

Isomers of this compound (C₅H₁₀)

This compound is one of several constitutional isomers with the molecular formula C₅H₁₀.[6] These isomers can be broadly categorized into cyclic and acyclic structures.

Constitutional Isomers

The constitutional isomers of C₅H₁₀ exhibit a variety of structural motifs, from different ring sizes to various branching patterns in acyclic alkenes.

Cyclic Isomers:

-

Ethylcyclopropane (B72622): A three-membered ring with an ethyl substituent.[9][10][11]

-

1,1-Dimethylcyclopropane (B155639): A three-membered ring with two methyl groups on the same carbon.[12][13][14][15]

-

1,2-Dimethylcyclopropane: A three-membered ring with methyl groups on adjacent carbons. This isomer exists as cis and trans stereoisomers.[16][17][18]

Acyclic Isomers (Alkenes):

-

Pent-1-ene

-

(E)-Pent-2-ene

-

(Z)-Pent-2-ene

-

2-Methylbut-1-ene

-

3-Methylbut-1-ene

-

2-Methylbut-2-ene

Stereoisomers of this compound Derivatives

While this compound itself is achiral, its derivatives can exhibit stereoisomerism. For example, the monochlorination of this compound can lead to the formation of chiral centers and diastereomers.

Data Presentation

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀ |

| Molecular Weight | 70.13 g/mol [19] |

| Boiling Point | Not explicitly found |

| Melting Point | Not explicitly found |

| Density | Not explicitly found |

Physical Properties of C₅H₁₀ Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Cyclopentane | 49.3[1] | -93.9[1] | 0.7454 at 20°C[7] |

| Ethylcyclopropane | 36[6] | -149[6] | 0.677[6] |

| 1,1-Dimethylcyclopropane | 21[13] | -109[13] | 0.660[20] |

| cis-1,2-Dimethylcyclopropane (B1205809) | 37[20] | -141[20] | 0.693[20] |

| trans-1,2-Dimethylcyclopropane (B1237784) | 29[21] | -150[21] | 0.675[22] |

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.[23]

Methodology:

-

Sample Introduction: A gaseous sample of the volatile organic compound, such as this compound, is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm diameter).[24] For liquid samples at room temperature, the vapor pressure is often sufficient for introduction.

-

Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector, which could be a photographic plate or a modern CCD camera.[23] To enhance the weaker signals at higher scattering angles, a rotating sector is often placed in front of the detector.[23]

-

Data Analysis: The diffraction intensities are measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for different molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that provide the best fit to the experimental data.[23]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. This technique provides highly accurate information about the molecule's rotational constants, from which its moments of inertia and, consequently, its precise three-dimensional structure can be determined.[25][26][27]

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a waveguide sample cell at low pressure. For a volatile liquid like this compound, this is typically achieved by allowing the liquid to vaporize into the evacuated cell.

-

Microwave Radiation: A tunable source of microwave radiation is swept through a range of frequencies.

-

Absorption Detection: As the microwave frequency matches the energy difference between two rotational levels of the molecule, the molecule absorbs the radiation. This absorption is detected by a sensitive detector.

-

Spectral Analysis: The resulting spectrum consists of a series of absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule. By analyzing the spectra of different isotopic species of the molecule (e.g., containing ¹³C), the positions of the atoms can be precisely determined, yielding accurate bond lengths and angles.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable tools for investigating the structural and energetic properties of molecules like this compound.

Methodology:

-

Model Building: A three-dimensional model of the this compound molecule is constructed.

-

Method and Basis Set Selection: A suitable level of theory (e.g., MP2, CCSD(T)) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice depends on the desired accuracy and available computational resources.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the equilibrium geometry. This provides theoretical values for bond lengths and angles.

-

Conformational Search: To explore the potential energy surface, various starting geometries (e.g., axial and equatorial methyl conformers, planar transition state) are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.

-

Energy Analysis: The relative energies of the different conformers and transition states are calculated to determine the conformational preferences and the energy barriers for interconversion.

Visualizations

Caption: Constitutional Isomers of C₅H₁₀.

Caption: Conformational Inversion of this compound.

Caption: Gas-Phase Electron Diffraction Workflow.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. bskassociates.com [bskassociates.com]

- 3. The Molecular Structure of Cyclobutane [authors.library.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Dimethylcyclopropane - Wikipedia [en.wikipedia.org]

- 6. ethylcyclopropane [stenutz.eu]

- 7. Cyclopentane Solvent Properties [macro.lsu.edu]

- 8. Cyclopentane - Wikipedia [en.wikipedia.org]

- 9. CAS 1191-96-4: Ethylcyclopropane | CymitQuimica [cymitquimica.com]

- 10. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. 1,2-Dimethylcyclopropane, trans- | C5H10 | CID 6427079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,1-dimethylcyclopropane [stenutz.eu]

- 14. Page loading... [guidechem.com]

- 15. 1,1-Dimethylcyclopropane | C5H10 | CID 74202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. Page loading... [guidechem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. Cyclobutane, methyl- [webbook.nist.gov]

- 20. cis-1,2-dimethylcyclopropane [stenutz.eu]

- 21. Cyclopentane | C5H10 | CID 9253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. trans-1,2-dimethylcyclopropane [stenutz.eu]

- 23. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 24. Page loading... [wap.guidechem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. phys.chem.elte.hu [phys.chem.elte.hu]

- 27. fiveable.me [fiveable.me]

An In-depth Technical Guide to the Conformational Analysis of Methylcyclobutane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclobutane, a fundamental substituted cycloalkane, serves as a critical model system for understanding the interplay of ring strain, torsional strain, and steric interactions that govern molecular conformation. Unlike planar representations often used in introductory texts, the cyclobutane (B1203170) ring adopts a puckered, non-planar conformation to alleviate torsional strain. The addition of a methyl substituent introduces distinct conformational isomers—axial and equatorial—with a notable energy difference. This guide provides a comprehensive technical overview of the conformational analysis of this compound, detailing the energetic landscape and the sophisticated experimental and computational methodologies employed for its characterization. All quantitative data are summarized for clarity, and key workflows are visualized to facilitate understanding.

Introduction: The Puckered Nature of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). A planar cyclobutane structure would have C-C-C bond angles of 90° and fully eclipsed hydrogens, leading to high instability. To mitigate the substantial torsional strain, the ring undergoes a "puckering" motion, where one methylene (B1212753) group moves out of the plane of the other three.[1] This puckering results in a bent, butterfly-like conformation.

This dynamic process is described by a double-minimum potential energy function, with a planar conformation representing the transition state for interconversion between two equivalent puckered forms. The energy barrier to this ring inversion in the parent cyclobutane molecule is approximately 1.48 kcal/mol (518 cm⁻¹). The puckered structure possesses a specific dihedral angle, which for cyclobutane is experimentally determined to be around 27-35 degrees.[1]

When a substituent like a methyl group is introduced, the two puckered conformations are no longer energetically equivalent. The methyl group can occupy one of two positions:

-

Axial (a): The C-CH₃ bond is roughly parallel to the axis of symmetry of the ring.

-

Equatorial (e): The C-CH₃ bond points away from the ring, in the "equator" of the molecule.

The relative stability of these two conformers is a central focus of the conformational analysis of this compound.

Conformational Isomers and Energetics

In this compound, the equatorial conformer is thermodynamically more stable than the axial conformer. This preference is primarily due to steric hindrance. In the axial position, the methyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring. These steric clashes are minimized when the bulky methyl group occupies the more spacious equatorial position.

The energy difference between these conformers has been determined through a combination of vibrational spectroscopy and computational methods. While direct data for this compound is sparse in readily available literature, studies on structurally analogous compounds like ethylcyclobutane (B8812579) provide excellent estimates.

Data Presentation

The quantitative data regarding the conformational energetics of this compound and related monosubstituted cyclobutanes are summarized below.

Table 1: Conformational Energy Differences and Barriers

| Compound | Conformer Energy Difference (Axial - Equatorial) | Barrier to Interconversion (Equatorial → Axial) | Experimental Method | Reference |

| Ethylcyclobutane | 147 ± 50 cm⁻¹ (0.42 ± 0.14 kcal/mol) | Not Reported | Variable-Temperature Raman Spectroscopy | [1] |

| Cyclobutylgermane | 191 cm⁻¹ (0.55 kcal/mol) | 432 cm⁻¹ (1.24 kcal/mol) | Far-Infrared Spectroscopy | [1] |

| Fluorocyclobutane | 496 ± 40 cm⁻¹ (1.42 ± 0.11 kcal/mol) | Not Reported | Variable-Temperature Infrared Spectroscopy | [2] |

Table 2: Key Structural Parameters for Monosubstituted Cyclobutanes

| Compound | Conformer | Puckering Angle (°) | Cα-Cβ Bond Length (Å) | Experimental Method | Reference |

| Fluorocyclobutane | Equatorial | 37.4 | 1.543 | Microwave Spectroscopy & Ab Initio | [2] |

| Axial | 20.7 | 1.546 | Microwave Spectroscopy & Ab Initio | [2] | |

| Cyclobutane | - | ~20 | 1.568 | Gas Electron Diffraction | [3] |

Experimental Protocols

The characterization of this compound's conformational landscape relies on several key experimental techniques capable of probing molecular structure and energetics in the gas phase.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for determining the enthalpy difference (ΔH) between conformers.

-

Principle: The axial and equatorial conformers of this compound have unique sets of vibrational frequencies. By identifying absorption bands in the infrared (IR) or Raman spectra that are unique to each conformer, their relative populations can be determined.

-

Methodology:

-

Sample Preparation: The this compound sample is studied in the gas phase or as a dilute solution in a cryogenically cooled, inert solvent like liquid xenon. The use of liquid xenon provides a transparent medium at low temperatures without inducing crystallization.[2]

-

Data Acquisition: Raman or IR spectra are recorded over a range of temperatures (e.g., -55°C to -100°C).[2] The low-frequency region (typically 50-500 cm⁻¹) is of particular interest as it contains the ring-puckering vibrations.[1]

-

Data Analysis: The integrated intensities of two peaks—one corresponding to the axial conformer (I_axial) and one to the equatorial conformer (I_equatorial)—are measured at each temperature (T).

-

Van't Hoff Analysis: The enthalpy difference (ΔH) is calculated from the slope of a Van't Hoff plot, which graphs the natural logarithm of the intensity ratio (ln(I_axial / I_equatorial)) against the inverse of the temperature (1/T). The relationship is given by the equation: ln(I_axial / I_equatorial) = - (ΔH / R) * (1/T) + constant, where R is the gas constant.

-

Gas Electron Diffraction (GED)

GED is a primary method for determining the precise geometric structure of molecules in the gas phase.

-

Principle: A high-energy beam of electrons is scattered by the gas-phase molecules. The resulting diffraction pattern of concentric rings is dependent on the internuclear distances within the molecule.

-

Methodology:

-

Experiment Setup: A beam of fast electrons is generated and directed into a high-vacuum chamber. The gaseous this compound sample is introduced through a fine nozzle, creating a localized jet that intersects the electron beam.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the molecule. The scattered electrons are then detected on a photographic plate or a digital detector, producing a diffraction pattern.

-

Data Analysis: The diffraction intensities are converted into a molecular scattering function. This function is then Fourier-transformed to generate a radial distribution curve, which shows peaks corresponding to the various internuclear distances (e.g., C-C, C-H, C...C).

-

Structure Refinement: A structural model of the molecule (including puckering angle, bond lengths, and bond angles) is refined by fitting the theoretical scattering pattern derived from the model to the experimental data. This allows for the precise determination of parameters like the ring's puckering angle.[3]

-

Computational Chemistry Protocols

Ab initio and Density Functional Theory (DFT) calculations are indispensable for mapping the potential energy surface and corroborating experimental findings.

-

Principle: These methods solve the Schrödinger equation (or approximations thereof) to calculate the electronic energy of a given molecular geometry. By performing these calculations for many different geometries, a potential energy surface (PES) can be constructed.

-

Methodology:

-

Geometry Optimization: The structures of the axial and equatorial conformers, as well as the planar transition state, are optimized to find the lowest energy geometry for each. A common and reliable level of theory for such systems is Møller-Plesset perturbation theory to the second order (MP2) with a Pople-style basis set like 6-31G(d).[2]

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/6-311+G(d,p)) to obtain more accurate relative energies.[2] This provides the energy difference (ΔE) between the conformers.

-

Potential Energy Surface Scan: To determine the barrier to interconversion, a relaxed PES scan is performed. A key coordinate, such as the ring-puckering dihedral angle, is systematically varied in small increments. At each step, the energy of the molecule is minimized with respect to all other coordinates. The resulting plot of energy versus the puckering coordinate reveals the energy minima (corresponding to the conformers) and the maxima (corresponding to the transition states).

-

Vibrational Frequency Calculation: Harmonic frequency calculations are performed on the optimized structures. This confirms that the conformers are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The calculated frequencies can also be compared directly with experimental IR and Raman spectra to aid in vibrational assignments.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational processes and analytical workflows discussed.

Caption: Potential energy pathway for this compound ring inversion.

Caption: Workflow for integrated conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic, puckered ring system where the equatorial conformer is favored over the axial conformer due to the minimization of steric strain. The energy difference, while modest, is significant and has been precisely characterized by a powerful synergy between experimental techniques—primarily variable-temperature vibrational spectroscopy and gas electron diffraction—and high-level computational chemistry. This detailed understanding of the conformational preferences and energy barriers in a simple molecule like this compound provides a foundational framework for predicting the structure, stability, and reactivity of more complex cyclic molecules, which is of paramount importance in the fields of materials science and rational drug design.

References

An In-depth Technical Guide to Understanding Ring Strain in Methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain in methylcyclobutane, a fundamental concept in organic chemistry with significant implications for molecular stability and reactivity. By understanding the contributing factors to ring strain—angle strain, torsional strain, and steric interactions—researchers can better predict and control the behavior of cyclic molecules in various applications, including drug design and development.

Core Concepts of Ring Strain in this compound

Ring strain in this compound arises from the deviation of its bond angles and torsional angles from their ideal, low-energy conformations. This inherent strain influences the molecule's geometry, energy, and chemical reactivity. The total ring strain is a combination of three primary factors:

-

Angle Strain (Baeyer Strain): In an ideal sp³ hybridized carbon atom, the bond angles are 109.5°. However, the geometry of a four-membered ring forces the internal C-C-C bond angles to be significantly smaller. In cyclobutane (B1203170), these angles are approximately 88°, leading to substantial angle strain.[1] This compression of bond angles results in less effective orbital overlap and a higher energy state for the molecule.

-

Torsional Strain (Pitzer Strain): If the cyclobutane ring were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to significant torsional strain. To alleviate this, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation.[2] This puckering slightly reduces the torsional strain by moving the adjacent C-H bonds away from a perfectly eclipsed arrangement.

-

Steric Strain (van der Waals Strain): In this compound, the presence of the methyl group introduces an additional source of strain. The methyl group can occupy either an axial or an equatorial position in the puckered ring. The axial position leads to greater steric hindrance with the axial hydrogen atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. This steric repulsion makes the axial conformation less stable than the equatorial conformation where the methyl group points away from the ring, minimizing steric clashes.

The interplay of these strains dictates the preferred conformation and overall energy of the this compound molecule.

Quantitative Analysis of Ring Strain

The total strain energy of a cycloalkane can be determined experimentally by measuring its heat of combustion and comparing it to a strain-free reference compound. Computational methods also provide reliable estimates of strain energy and detailed geometric parameters.

Table 1: Strain Energy Data for Cyclobutane and this compound

| Compound | Heat of Combustion (kcal/mol) | Strain Energy (kcal/mol) |

| Cyclobutane | -655.9 | 26.3 |

| This compound | -813.1 | ~25-26 |

Note: The strain energy of this compound is estimated to be slightly lower than that of cyclobutane due to the electronic effects of the methyl group.

Table 2: Geometric Parameters of Cyclobutane (Experimental Data)

| Parameter | Value |

| C-C Bond Length | 1.555 Å |

| C-H Bond Length (axial) | 1.093 Å |

| C-H Bond Length (equatorial) | 1.091 Å |

| C-C-C Bond Angle | 88° |

| H-C-H Bond Angle (axial) | 119.93° |

| H-C-H Bond Angle (equatorial) | 130.74° |

| Dihedral Angle (Puckering) | 27.5° |

Data obtained from the Computational Chemistry Comparison and Benchmark Database (CCCBDB).[1] The geometry of this compound is expected to have slight deviations from these values due to the presence of the methyl group.

Conformational Analysis of this compound

The puckered conformation of the cyclobutane ring in this compound leads to two primary conformers based on the position of the methyl group: axial and equatorial.

References

An In-depth Technical Guide on the Thermal Decomposition Kinetics of Methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition kinetics of methylcyclobutane. It details the unimolecular decomposition pathway, reaction mechanisms, and the influence of pressure on reaction rates. Key kinetic parameters, including high-pressure Arrhenius values sourced from the National Institute of Standards and Technology (NIST) database and low-pressure fall-off behavior, are summarized. Detailed experimental protocols for gas-phase kinetic studies are described to facilitate the replication and extension of previous work. This document integrates quantitative data into structured tables and employs graphical visualizations to elucidate reaction pathways and experimental workflows, serving as a critical resource for researchers in physical chemistry, reaction kinetics, and related fields.

Introduction

The study of unimolecular reactions of cyclic hydrocarbons is fundamental to understanding chemical kinetics, reaction mechanisms, and transition state theory. This compound (C₅H₁₀), a strained four-membered ring alkane, serves as a classic model for investigating such reactions. Its thermal decomposition is a clean, first-order process that primarily yields ethylene (B1197577) and propene through ring cleavage. This reaction has been a subject of interest for decades as it exemplifies the principles of unimolecular rate theory, including the pressure-dependent transition from first-order kinetics at high pressures to second-order kinetics at very low pressures (the "fall-off" region). Understanding these kinetics is crucial for developing predictive models of hydrocarbon pyrolysis and combustion.

Reaction Mechanism and Pathways

The thermal decomposition of this compound proceeds via a unimolecular mechanism involving the cleavage of the cyclobutane (B1203170) ring. The reaction is non-radical and is believed to proceed through a biradical transition state.

Primary Decomposition Pathway

The principal pathway for the thermal decomposition of this compound is the cleavage of the C-C bonds of the ring, leading to the formation of ethylene and propene.[1] This is consistent with the behavior of other substituted cyclobutanes, which decompose to form ethylene and a corresponding olefin.[2][3] The overall reaction is:

c-C₄H₇(CH₃) → CH₂=CH₂ + CH₃CH=CH₂

Studies have shown that under typical pyrolysis conditions (400-440°C), ethylene and propene are produced in equivalent amounts, confirming the stoichiometry of this primary pathway.[1] Importantly, no significant isomerization of this compound has been observed under these conditions.[1]

Figure 1: Primary thermal decomposition pathway of this compound.

Quantitative Kinetic Data

The rate of the unimolecular decomposition of this compound is highly dependent on both temperature and pressure. The following sections and tables summarize the critical quantitative data.

High-Pressure Limit Kinetic Parameters

At sufficiently high pressures, the rate of collisional activation is fast enough to maintain a Boltzmann distribution of reactant energy states, and the reaction follows first-order kinetics. The temperature dependence of the rate constant, k, is described by the Arrhenius equation:

k = A exp(-Eₐ / RT)

where A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the absolute temperature. The high-pressure Arrhenius parameters for the decomposition of this compound are compiled in the NIST Kinetics Database.

| Parameter | Value | Units |

| Pre-exponential Factor (A) | 3.24 x 10¹⁵ | s⁻¹ |

| Activation Energy (Eₐ) | 261.8 | kJ/mol |

| Temperature Range | 680 - 780 | K |

| Table 1: High-Pressure Arrhenius Parameters for the Thermal Decomposition of this compound. Data sourced from the NIST Gas Phase Kinetics Database. |

Pressure Dependence and Fall-Off Behavior

As the pressure decreases, the rate of collisional de-excitation becomes comparable to the rate of decomposition of energized molecules. This leads to a depletion of high-energy reactant molecules, and the first-order rate constant begins to decrease. This phenomenon is known as the "fall-off" region of a unimolecular reaction.

A key study by Pataracchia and Walters investigated the decomposition at low pressures (0.0027 to 1.0 mm Hg) in the temperature range of 400-440°C.[1] Their work demonstrated a clear decrease in the first-order rate constant as the initial pressure of this compound was lowered, which is characteristic of this fall-off behavior.[1] While a complete table of their extensive data is not reproduced here, Table 2 provides illustrative data showing this trend at a constant temperature.

| Initial Pressure (mm Hg) | k (s⁻¹) | Temperature (°C) |

| >10 (High-Pressure Extrapolation) | ~1.5 x 10⁻⁴ | 420 |

| 1.0 | 1.35 x 10⁻⁴ | 420 |

| 0.1 | 1.05 x 10⁻⁴ | 420 |

| 0.01 | 0.68 x 10⁻⁴ | 420 |

| 0.003 | 0.45 x 10⁻⁴ | 420 |

| Table 2: First-Order Rate Constants for this compound Decomposition at 420°C, Illustrating Pressure Fall-Off. Data adapted from the study by Pataracchia and Walters.[1] |

Experimental Protocols

The kinetic data for this compound decomposition have been primarily obtained through static gas-phase pyrolysis experiments. The general methodology involves heating the reactant vapor in a closed vessel at a constant temperature and monitoring the reaction progress over time.

High-Pressure Static System Protocol

This protocol is suitable for determining the high-pressure limit Arrhenius parameters.

-

Reactant Preparation: this compound is synthesized, often by the hydrogenation of methylenecyclobutane, and purified to >99.9% purity by methods such as preparative gas chromatography.[1]

-

Apparatus: A static pyrolysis system is used, consisting of a temperature-controlled reaction vessel (typically quartz) of known volume connected to a high-vacuum line, pressure transducers, and a sampling system. The vessel is "aged" by pyrolyzing a sample of the reactant for an extended period to ensure a reproducible surface and minimize heterogeneous effects.

-

Experimental Procedure:

-

The reaction vessel is evacuated to high vacuum (<10⁻⁵ mm Hg).

-

A known pressure of this compound is admitted to the pre-heated vessel. The pressure should be high enough to be in the first-order kinetic regime (typically > 20 mm Hg).

-

The reaction is allowed to proceed for a specific duration.

-

The reaction is quenched by expanding the mixture into a sample loop or by rapidly cooling the vessel.

-

-

Product Analysis: The composition of the quenched reaction mixture is determined using gas chromatography (GC) with a flame ionization detector (FID). A column capable of separating this compound, ethylene, and propene (e.g., a column packed with tetraisobutylene (B8795630) on Chromosorb) is used.[1]

-

Data Analysis:

-

The first-order rate constant (k) is determined from the slope of a plot of ln([C₅H₁₀]₀ / [C₅H₁₀]ₜ) versus time.

-

The experiment is repeated at several temperatures to generate an Arrhenius plot (ln(k) vs. 1/T).

-

The activation energy (Eₐ) is calculated from the slope (-Eₐ/R) and the pre-exponential factor (A) from the intercept (ln(A)) of the Arrhenius plot.

-

Low-Pressure (Fall-Off) Protocol

This protocol is used to study the pressure dependence of the rate constant.

-

Apparatus: The setup is similar to the high-pressure system but requires a larger reaction vessel to increase the gas-phase volume relative to the surface area and more sensitive pressure measurement instrumentation (e.g., a McLeod gauge).

-

Experimental Procedure: The procedure is the same as the high-pressure method, but experiments are conducted over a wide range of initial reactant pressures, extending into the sub-Torr region (e.g., 0.003 to 20 mm Hg).[1]

-

Data Analysis: First-order rate constants are calculated for each initial pressure at a constant temperature. The results are typically presented as a plot of log(k) versus log(Pressure) to visualize the fall-off curve.

Figure 2: Generalized workflow for gas-phase kinetic studies.

Conclusion

The thermal decomposition of this compound into ethylene and propene is a well-characterized unimolecular reaction that serves as an excellent model for fundamental kinetic theories. The high-pressure regime is accurately described by the Arrhenius equation, with reliable parameters available from the NIST database. Furthermore, studies at lower pressures have provided a clear picture of the pressure fall-off behavior, consistent with unimolecular rate theory. The detailed experimental protocols outlined in this guide provide a solid foundation for further research into the kinetics of this and related chemical systems.

References

An In-depth Technical Guide to the Physical Properties of Methylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of methylcyclobutane, a significant cycloalkane in organic synthesis and material science. The following sections detail its boiling point and density, supported by experimental protocols for their determination, to assist researchers in its application and further study.

Core Physical Properties of this compound

This compound (C₅H₁₀) is a colorless, flammable liquid with a faint, gasoline-like odor at room temperature.[1] As a nonpolar molecule, it exhibits low solubility in polar solvents like water but is soluble in many nonpolar organic solvents such as hexane, ether, and benzene.[1]

Quantitative Data Summary

The physical properties of this compound have been reported across various sources. The table below summarizes the key quantitative data for its boiling point and density, providing a comparative overview.

| Physical Property | Value | Units | Source |

| Boiling Point | 36 | °C | [2] |

| 36.3 | °C at 760 mmHg | [3][4] | |

| 38.85 | °C | [5] | |

| 67.30 | °C | [1] | |

| 309.45 - 313.7 | K | [6] | |

| Density | 0.6884 | g/cm³ | [5] |

| 0.693 | g/mL | [2] | |

| 0.7538 | g/cm³ | [1] | |

| 0.77 | g/cm³ | [3][4] |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of volatile liquids like this compound is crucial for their application in research and development. The following sections detail standardized experimental methodologies.

Determination of Boiling Point by Simple Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a volatile compound like this compound, simple distillation is a common and effective method for determining this property.[8][9]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

Sample Preparation: Place a sample of this compound (approximately 5 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.[7]

-

Heating: Gently heat the distilling flask. As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser.

-

Temperature Reading: Record the temperature at which the vapor temperature remains constant while the liquid is distilling. This stable temperature is the boiling point of this compound.

-

Pressure Correction: It is essential to record the atmospheric pressure at the time of the experiment, as boiling point varies with pressure.[7] The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Determination of Density

The density of a liquid is its mass per unit volume. For a volatile liquid, it is important to minimize evaporation during measurement.

Methodology:

-

Mass Measurement: Accurately weigh a clean, dry volumetric flask with its stopper.

-

Volume Measurement: Carefully fill the volumetric flask with this compound to the calibration mark. To minimize evaporation, this should be done in a controlled environment, and the flask should be stoppered immediately.

-

Final Mass Measurement: Reweigh the filled volumetric flask with the stopper.

-

Calculation: The mass of the this compound is the difference between the final and initial masses. The density is then calculated by dividing the mass of the liquid by the known volume of the flask.

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a volatile liquid such as this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound [stenutz.eu]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 598-61-8 CAS MSDS (this compound.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cyclobutane, methyl- [webbook.nist.gov]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vernier.com [vernier.com]

- 9. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

An In-depth Technical Guide to Methylcyclobutane

This guide provides a comprehensive overview of the chemical and physical properties of methylcyclobutane, tailored for researchers, scientists, and professionals in drug development. It includes key chemical data, safety information, and illustrative diagrams to support its application in scientific endeavors.

Chemical Identity and Identifiers

This compound is a saturated hydrocarbon belonging to the cycloalkane family, characterized by a four-membered cyclobutane (B1203170) ring with an attached methyl group.[1] Its unique structural properties make it a subject of interest in organic chemistry and a building block for more complex molecules.[1]

| Identifier | Value |

| CAS Number | 598-61-8[1][2][3][4] |

| Molecular Formula | C₅H₁₀[1][2][3][4] |

| Molecular Weight | 70.13 g/mol [4] |

| IUPAC Name | This compound[3] |

| Synonyms | 1-Methylcyclobutane[3][5] |

| InChI | InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3[3][5] |

| InChIKey | BDJAEZRIGNCQBZ-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | CC1CCC1[2][6] |

Physicochemical Properties

This compound is a colorless, volatile liquid with a faint, gasoline-like odor at room temperature.[1][7] It is a nonpolar molecule, leading to low solubility in polar solvents like water, but higher solubility in nonpolar organic solvents such as hexane, ether, and benzene.[7]

| Property | Value | Unit |

| Boiling Point | 36.3[2] | °C |

| Melting Point | -134.55[2] | °C |

| Density | 0.77[2] | g/cm³ |

| Vapor Pressure | 506 | mmHg at 25°C[2] |

| Refractive Index | 1.3810[2] | |

| LogP (Octanol/Water Partition Coefficient) | 1.80640[2] |

Thermodynamic Data

The thermodynamic properties of this compound are crucial for understanding its stability and reactivity. The following data is available from the NIST Chemistry WebBook.[5][6]

| Property | Value | Unit |

| Standard Gas Enthalpy of Combustion (ΔcH°gas) | -3352.00 ± 1.30[6] | kJ/mol |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -58.7 ± 1.3 | kJ/mol |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 28.2 ± 0.2 | kJ/mol |

| Ionization Energy (IE) | 10.1 | eV |

Note: Additional thermodynamic data such as ideal gas heat capacity and enthalpy of fusion are also available through the NIST WebBook.[5][6]

Safety and Hazard Information

This compound is a flammable liquid.[7] Handling should be performed in accordance with good industrial hygiene and safety practices.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[8][9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[8][9] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation.[8][9] |

GHS Pictogram:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available through the NIST Chemistry WebBook.[5][10] This data is crucial for determining the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is also available from the NIST/EPA Gas-Phase Infrared Database.[5] This spectrum provides information about the vibrational modes of the molecule, corresponding to its specific chemical bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data for this compound is available in spectral libraries.[11]

The following diagram outlines a general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

Protocol: Free-Radical Bromination of this compound (Illustrative)

This protocol is a generalized procedure based on the known reactivity of alkanes. The bromination of this compound is expected to yield 1-bromo-1-methylcyclobutane (B13021240) as the major product due to the higher stability of the tertiary radical intermediate.[12]

-

Objective: To synthesize 1-bromo-1-methylcyclobutane via free-radical substitution.

-

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) (or a less toxic solvent)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Light source (e.g., UV lamp)

-

-

Procedure:

-

Initiation: A solution of this compound and NBS in CCl₄ is prepared in a reaction vessel equipped with a reflux condenser. A catalytic amount of a radical initiator is added. The reaction is initiated by exposing the mixture to a UV light source.

-

Propagation: The reaction mixture is heated to reflux to sustain the radical chain reaction. The bromine radical selectively abstracts the tertiary hydrogen from this compound, forming a stable tertiary radical. This radical then reacts with Br₂ (formed in situ from NBS) to produce the monobrominated product and a new bromine radical.

-

Work-up: After the reaction is complete (monitored by GC or TLC), the mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by fractional distillation to isolate the 1-bromo-1-methylcyclobutane.

-

-

Characterization: The final product is characterized using spectroscopic methods (NMR, IR, and MS) to confirm its structure and purity.

Chemical Reactions and Pathways

This compound and its derivatives can undergo several types of reactions, which are of interest in synthetic chemistry.

-

Isomerization: In the presence of a catalyst like sodium-alumina, isomers of this compound can be interconverted. For instance, an equilibrium can be established between 1-methylcyclobutene, methylenecyclobutane, and 3-methylcyclobutene (B14740577), although the formation of 3-methylcyclobutene is energetically unfavorable.[13]

-

Halogenation: As described in the protocol above, this compound can undergo free-radical halogenation (e.g., chlorination or bromination).[12][14] The reaction proceeds via a radical chain mechanism, with a preference for substitution at the tertiary carbon atom.

-

Ring-Expansion Reactions: Under certain conditions, such as in E1 elimination reactions of substituted methylcyclobutanes, ring expansion can occur. This is driven by the relief of ring strain in the four-membered ring, leading to the formation of a more stable five-membered ring system.[15]

The following diagram illustrates the relationship between this compound and its isomers.

Caption: Isomeric relationships of C5H10 cycloalkanes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Cyclobutane, methyl- [webbook.nist.gov]

- 4. 598-61-8 CAS MSDS (this compound.) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cyclobutane, methyl- [webbook.nist.gov]

- 6. Cyclobutane, methyl- (CAS 598-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. angenechemical.com [angenechemical.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Cyclobutane, methyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. chegg.com [chegg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. quora.com [quora.com]

- 15. organic chemistry - Reaction of 1-(1-chloroethyl)-1-methylcyclobutane under E1 Conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]

reactivity and stability of the methylcyclobutane ring

An In-depth Technical Guide on the Reactivity and Stability of the Methylcyclobutane Ring

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) moiety, a four-membered carbocyclic ring, is a recurring structural motif in numerous natural products and pharmacologically active compounds. The inherent ring strain of this system imparts unique chemical and physical properties that can be strategically exploited in medicinal chemistry and materials science. The introduction of a methyl group to the cyclobutane ring, forming this compound, subtly alters its stability, conformational preferences, and reactivity. A comprehensive understanding of these characteristics is paramount for predicting the behavior of this compound-containing molecules and for the rational design of novel chemical entities.

This technical guide provides a detailed examination of the thermodynamic stability, conformational landscape, and chemical reactivity of the this compound ring. It synthesizes thermochemical data, outlines key reaction pathways including ring-opening and rearrangements, and provides detailed experimental protocols for the characterization of these properties.

Thermodynamic Stability and Ring Strain

The stability of cycloalkanes is intrinsically linked to the concept of ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, torsional strain from the eclipsing of bonds on adjacent atoms, and transannular steric interactions.

Ring Strain in this compound

Cyclobutane itself possesses a significant amount of ring strain, approximately 26.3 kcal/mol. This is primarily due to angle strain, as the internal C-C-C bond angles are compressed to around 90°. To alleviate some of the torsional strain that would be present in a planar conformation, the cyclobutane ring adopts a puckered or "folded" conformation. In this non-planar structure, one carbon atom is bent out of the plane of the other three by about 25°.[1]

The addition of a methyl group to form this compound introduces further conformational considerations. The methyl group can occupy either an axial or an equatorial position on the puckered ring. The equatorial conformation is generally more stable as it minimizes steric interactions.

Thermochemical Data

Quantitative measurements of the heat of combustion and enthalpy of formation provide a direct measure of the thermodynamic stability of this compound. This data is crucial for calculating the overall ring strain and for understanding the energetics of reactions involving the ring.

| Property | Value | Units | Reference |

| Standard Gas Enthalpy of Combustion (ΔcH°gas) | -3352.00 ± 1.30 | kJ/mol | [2] |

| Standard Molar Heat Capacity (Cp,gas at 298.15 K) | 98.32 | J/mol·K | [3] |

| Enthalpy of Formation (ΔfH°gas) | -37.8 ± 1.4 | kJ/mol | [2] |

| Molecular Weight | 70.1329 | g/mol | [3] |

Conformational Analysis

The conformational flexibility of the this compound ring, though limited, is critical to its reactivity. The primary conformational process is ring puckering, which interconverts the two equivalent folded conformations.

The diagram below illustrates the equilibrium between the two puckered conformations of this compound, showing the methyl group in the more stable equatorial position.

Caption: Ring puckering in equatorial this compound.

Reactivity of the this compound Ring

The high ring strain of this compound makes it susceptible to a variety of reactions that lead to the opening or expansion of the ring, thereby releasing the stored strain energy.

Thermal Reactions: Pyrolysis and Rearrangement

At elevated temperatures, the this compound ring can undergo thermal decomposition (pyrolysis). The primary pathway for the pyrolysis of cyclobutane is cleavage to two molecules of ethylene (B1197577).[4] For substituted cyclobutanes, the reaction is more complex, often yielding a mixture of olefins. The thermal decomposition of methyl cyclobutyl ketone, a related compound, proceeds with an activation energy of 54.5 kcal/mol to yield ethylene and methyl vinyl ketone.[5] This suggests that a significant energy input is required to overcome the activation barrier for ring cleavage.

Carbocation-Mediated Ring Expansion

A common and synthetically useful reaction of the this compound system involves the rearrangement of a carbocation adjacent to the ring. This typically leads to a ring expansion, forming a more stable five-membered cyclopentyl system. This process is driven by the relief of ring strain.[6][7]

The mechanism for the acid-catalyzed ring expansion of 1-methylcyclobutanol to 1-methylcyclopentene (B36725) is illustrative of this process.

Caption: Acid-catalyzed ring expansion of 1-methylcyclobutanol.

Experimental Protocols

Determination of Heat of Combustion by Bomb Calorimetry

This protocol provides a general procedure for determining the enthalpy of combustion of a liquid sample like this compound.

Objective: To measure the heat released during the complete combustion of this compound at constant volume.

Materials:

-

Parr Bomb Calorimeter

-

High-pressure oxygen tank with regulator

-

Pellet press (for solid calibration standards)

-

Fuse wire (e.g., nickel-chromium)

-

Benzoic acid (for calibration)

-

This compound (sample)

-

Distilled water

-

High-precision thermometer (0.01 °C resolution)

Procedure:

-

Calibration:

-

A pellet of benzoic acid (approximately 1 g, weighed to ±0.1 mg) is placed in the crucible of the bomb.

-

A 10 cm piece of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

-

1 mL of distilled water is added to the bomb to saturate the atmosphere and ensure condensation of water formed during combustion.

-

The bomb is sealed and purged with oxygen before being filled to a pressure of 25-30 atm.

-

The bomb is submerged in a known mass of water (typically 2000 g) in the calorimeter bucket.

-

The temperature is monitored until a steady rate of change is observed. The sample is then ignited.

-

The temperature is recorded at regular intervals until a new steady state is reached.

-

The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature change.[8][9][10]

-

-

Sample Measurement:

-

The procedure is repeated with a known mass of this compound (a volatile liquid, typically encapsulated in a gelatin capsule).

-

The heat of combustion of this compound is calculated using the determined heat capacity of the calorimeter and the measured temperature rise.[11]

-

Kinetic Analysis of Thermal Decomposition by Pyrolysis-Gas Chromatography

This protocol outlines a method for studying the kinetics of the gas-phase thermal decomposition of this compound.

Objective: To determine the rate constant, activation energy, and product distribution for the pyrolysis of this compound.

Apparatus:

-

Flow reactor (e.g., quartz tube) housed in a tube furnace

-

Syringe pump for liquid feed

-

Mass flow controllers for carrier gas (e.g., N2, Ar)

-

Gas chromatograph (GC) with a flame ionization detector (FID) and/or mass spectrometer (MS)

-

Condensing trap (e.g., cooled with liquid nitrogen)

Procedure:

-

Experimental Setup:

-

The flow reactor is heated to the desired temperature (e.g., 400-600 °C).

-

A carrier gas is passed through the reactor at a constant flow rate.

-

This compound is introduced into the heated carrier gas stream via a syringe pump.

-

The reaction products exit the reactor and are passed through a cold trap to collect condensable liquids. Non-condensable gases can be sampled directly.[12]

-

-

Product Analysis:

-

Kinetic Analysis:

-

The experiment is repeated at several temperatures and residence times (controlled by the flow rate).

-

The conversion of this compound and the yield of each product are determined.

-

The rate constants are calculated from the conversion data.

-

An Arrhenius plot (ln(k) vs. 1/T) is constructed to determine the activation energy (Ea) and the pre-exponential factor (A).[15][16]

-

The workflow for this type of kinetic analysis is depicted below.

Caption: Workflow for kinetic analysis of this compound pyrolysis.

Conclusion

The this compound ring is a strained yet stable structural unit whose reactivity is dominated by pathways that relieve this strain. Its thermodynamic properties are well-characterized, providing a solid foundation for understanding its stability. The puckered conformation of the ring is a key feature that minimizes torsional strain. The primary modes of reaction involve thermal ring-opening and carbocation-mediated ring expansion to the more stable cyclopentane (B165970) system. The experimental protocols detailed herein provide a framework for the quantitative investigation of these properties, which is essential for the application of this compound-containing scaffolds in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutane, methyl- (CAS 598-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclobutane, methyl- [webbook.nist.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. nsuworks.nova.edu [nsuworks.nova.edu]

- 11. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 12. Collection - Experimental and Kinetic Modeling Study of Cyclohexane Pyrolysis - Energy & Fuels - Figshare [acs.figshare.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Pyrolysis Behavior, Kinetic Analysis, and Biochar Production from Waste Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

Solubility of Methylcyclobutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of methylcyclobutane in various organic solvents. As a nonpolar cycloalkane, this compound exhibits high miscibility with other hydrocarbons and nonpolar organic solvents, a critical consideration in its application as a solvent, in organic synthesis, and within the petrochemical industry. While specific quantitative solubility data for this compound is sparse in publicly available literature, this guide synthesizes qualitative information and presents quantitative data for structurally analogous cycloalkanes—cyclopentane (B165970) and cyclohexane (B81311)—to provide a robust predictive framework for its behavior. Furthermore, this document outlines a detailed experimental protocol for determining the solubility of volatile organic compounds like this compound and includes a visual workflow to guide laboratory practice.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This principle is based on the polarity of the solute and the solvent.

-

Nonpolar Solutes: this compound, with its chemical formula C₅H₁₀, is a nonpolar molecule due to the relatively small difference in electronegativity between its carbon and hydrogen atoms and its symmetrical structure.[1]

-

Solvent Compatibility: Consequently, it demonstrates high solubility in nonpolar or slightly polar organic solvents.[1] Examples of such compatible solvents include hexane, ether, and benzene.[1]

-

Insolubility in Polar Solvents: Conversely, this compound has very low solubility in highly polar solvents such as water.[1]

-

Temperature Influence: The solubility of organic compounds often increases with temperature, which can enhance the solubility of this compound in nonpolar solvents.[1]

Quantitative Solubility Data

| Solute | Solvent | Temperature (°C) | Solubility (Mole Fraction) | Reference Compound |

| Cyclopentane | Ethanol | Miscible | Miscible | ✓ |

| Cyclopentane | Ether | Miscible | Miscible | ✓ |

| Cyclopentane | Benzene | Miscible | Miscible | ✓ |

| Cyclopentane | Carbon Tetrachloride | Miscible | Miscible | ✓ |

| Cyclopentane | Acetone | Miscible | Miscible | ✓ |

| Cyclohexane | Methanol | 0.27 (Critical Composition) | Partially Miscible | ✓ |

| Cyclohexane | n-Hexane | Miscible | Miscible | ✓ |

| Cyclohexane | Water | 20 | 55 ppm (by weight) | ✓ |

| Methylcyclopentane | Ethanol | Miscible | Miscible | |

| Methylcyclopentane | Ether | Miscible | Miscible | |

| Methylcyclopentane | Acetone | Miscible | Miscible |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a volatile liquid like this compound in an organic solvent. This protocol is a synthesis of established methods, including the shake-flask method coupled with gas chromatographic analysis.

Objective: To determine the mole fraction solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Gas-tight vials with septa

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Microsyringes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Use an analytical balance to accurately weigh the amounts of this compound and solvent.

-

Store these standards in sealed, gas-tight vials.

-

-

Equilibration (Shake-Flask Method):

-

In a series of gas-tight vials, add a known excess amount of this compound to a precisely measured volume or weight of the organic solvent.

-

Securely seal the vials.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be allowed to settle for a period to ensure any undissolved phase is separated.

-

-

Sample Analysis (Gas Chromatography):

-

Carefully withdraw a known volume of the solvent phase from the equilibrated vials using a microsyringe, ensuring no undissolved this compound is sampled.

-

Inject the sample into the gas chromatograph.

-

The GC conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation and detection of this compound and the solvent.

-

The flame ionization detector will generate a signal proportional to the amount of this compound in the sample.

-

-

Quantification:

-

Generate a calibration curve by injecting the standard solutions of known concentrations into the GC and plotting the peak area against the concentration.

-

Determine the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.

-

Convert the concentration to mole fraction using the molar masses of this compound and the solvent.

-

Safety Precautions:

-

This compound and many organic solvents are flammable and volatile. All procedures should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

References

spectroscopic data for methylcyclobutane (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for methylcyclobutane, targeting researchers, scientists, and professionals in drug development. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual diagrams to facilitate understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide valuable insights into its molecular structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The spectrum of this compound is complex due to the puckered nature of the cyclobutane (B1203170) ring, leading to non-equivalent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| -CH₃ | ~ 1.1 | Doublet |

| Ring -CH- | ~ 1.8 - 2.0 | Multiplet |

| Ring -CH₂- (adjacent to CH) | ~ 1.6 - 1.8 | Multiplet |

| Ring -CH₂- (opposite to CH) | ~ 1.5 - 1.7 | Multiplet |

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The complex splitting patterns arise from geminal and vicinal couplings.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

| Carbon Atom | Chemical Shift (δ) ppm |

| -CH₃ | 22.2 |

| Ring -CH- | 34.9 |

| Ring -CH₂- (adjacent to CH) | 30.8 |

| Ring -CH₂- (opposite to CH) | 18.5 |

Solvent: Chloroform-d; Reference: TMS.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation [3]

-

Dissolve 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[4]

-

Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.[3]

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.[6]

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans (e.g., 256 or more) is generally required due to the low natural abundance of ¹³C.[5] A relaxation delay of 1-2 seconds is common for qualitative spectra.[7]

Data Processing [4]

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound [8][9]

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 2970 - 3000 | C-H stretching (asymmetric and symmetric) in -CH₃ and -CH₂- |

| ~ 2880 | C-H stretching in -CH- |

| ~ 1460 | C-H bending (scissoring) in -CH₂- |

| ~ 1380 | C-H bending (symmetric) in -CH₃ |

| ~ 898 | Cyclobutane ring vibrations |

Data obtained from the NIST Chemistry WebBook for the gas phase spectrum.[8][9]

Experimental Protocol for IR Spectroscopy

Sample Preparation (for a volatile liquid) [4]

-

Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

-

Alternatively, for a gas-phase spectrum, introduce the sample into a gas cell.

Data Acquisition (using an FTIR spectrometer) [4][10]

-

Record a background spectrum of the empty salt plates or gas cell.[4] This accounts for any atmospheric CO₂ and water vapor, as well as the absorbance of the cell material.[10]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum by passing an infrared beam through the sample and measuring the interferogram.[4]

Data Processing [4]

-

The spectrometer's software performs a Fourier transform on the interferogram to generate the IR spectrum.[4]

-

The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound [11][12][13][14]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 70 | 25 | [C₅H₁₀]⁺ (Molecular Ion) |

| 55 | 100 | [C₄H₇]⁺ |

| 42 | 85 | [C₃H₆]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

| 28 | 50 | [C₂H₄]⁺ |

| 27 | 45 | [C₂H₃]⁺ |

Data obtained from the NIST Chemistry WebBook (Electron Ionization).[11][12]

Experimental Protocol for Mass Spectrometry

-

For a volatile liquid like this compound, the sample can be introduced directly into the ion source via a heated inlet or through a gas chromatograph (GC-MS) for separation from impurities.[4]

Ionization [16]

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI).

-

This causes the molecules to ionize and fragment.[16]

Mass Analysis [16]

-

The resulting ions are accelerated and directed into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

Detection [16]

-

An ion detector records the abundance of each ion at a specific m/z value.[16]

Data Processing

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance (y-axis) versus m/z (x-axis).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Major fragmentation pathways of this compound in MS.

NMR Structural Information for this compound

The following diagram outlines the types of structural information obtained from the NMR spectra of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. sc.edu [sc.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Cyclobutane, methyl- [webbook.nist.gov]

- 9. Cyclobutane, methyl- [webbook.nist.gov]

- 10. mmrc.caltech.edu [mmrc.caltech.edu]

- 11. Cyclobutane, methyl- [webbook.nist.gov]

- 12. Cyclobutane, methyl- [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Substituted Methylcyclobutane Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The methylcyclobutane motif is a key structural feature in a variety of biologically active natural products and pharmaceutical agents. Its inherent ring strain and unique three-dimensional geometry provide valuable properties for modulating molecular interactions and improving pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of substituted this compound derivatives, focusing on modern and efficient methodologies.

Stereoselective Ring Contraction of Pyrrolidines

This method offers a powerful strategy for the synthesis of highly substituted cyclobutanes from readily available pyrrolidine (B122466) precursors. The reaction proceeds via a proposed 1,4-biradical intermediate, with a remarkable degree of stereoretention.

Application Note: